molecular formula C14H16O3 B13399782 (E)-1-(1,3-benzodioxol-5-yl)-1,2,5,5,5-pentadeuterio-4-(deuteriomethyl)-4-(trideuteriomethyl)pent-1-en-3-one

(E)-1-(1,3-benzodioxol-5-yl)-1,2,5,5,5-pentadeuterio-4-(deuteriomethyl)-4-(trideuteriomethyl)pent-1-en-3-one

Cat. No.: B13399782
M. Wt: 241.33 g/mol
InChI Key: LXFNQCGNCFRKRR-DBQGQJAZSA-N
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Description

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is a synthetic compound that belongs to the class of methylenedioxyphenyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 involves several steps, starting with the preparation of the methylenedioxyphenyl precursor. One common method involves the oxidation of isosafrole in an acid medium, followed by the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene . The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods for this compound typically involve large-scale synthesis using controlled conditions to ensure high purity and yield. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is common to monitor the synthesis process and ensure the quality of the final product .

Chemical Reactions Analysis

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols .

Properties

Molecular Formula

C14H16O3

Molecular Weight

241.33 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-1,2,5,5,5-pentadeuterio-4-(deuteriomethyl)-4-(trideuteriomethyl)pent-1-en-3-one

InChI

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D,2D3,3D3,5D,7D

InChI Key

LXFNQCGNCFRKRR-DBQGQJAZSA-N

Isomeric SMILES

[2H]CC(C(=O)/C(=C(\[2H])/C1=CC2=C(C=C1)OCO2)/[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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